Cyclobendazole

Description

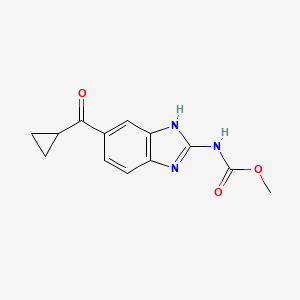

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKOMYHDYVIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057713 | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-43-3 | |

| Record name | Cyclobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobendazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclobendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclobendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclobendazole on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobendazole, a member of the benzimidazole class of anthelmintics, exerts its parasiticidal activity primarily through the disruption of microtubule polymerization. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with β-tubulin. While specific quantitative binding and inhibition data for this compound are not extensively available in public literature, this guide synthesizes the well-established mechanisms of the benzimidazole class and utilizes data from closely related analogs, such as albendazole and mebendazole, to provide a comprehensive overview. This document details the binding site, the biochemical consequences of binding, mechanisms of resistance, and downstream cellular effects. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex pathways and workflows using Graphviz diagrams to support further research and drug development efforts in this area.

Core Mechanism: Inhibition of Microtubule Polymerization

The primary mechanism of action for this compound, consistent with other benzimidazole anthelmintics, is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability—switching between phases of polymerization (growth) and depolymerization (shrinkage)—is critical for a multitude of cellular processes in eukaryotes, including cell division, intracellular transport, and maintenance of cell structure.

This compound selectively binds to the β-tubulin subunit of parasitic helminths with higher affinity than to mammalian β-tubulin, which accounts for its selective toxicity. This binding event prevents the incorporation of tubulin heterodimers into growing microtubule polymers, thus shifting the dynamic equilibrium towards depolymerization. The net loss of microtubules disrupts vital cellular functions in the parasite, leading to its immobilization and eventual death.

The Binding Site: Colchicine Domain of β-Tubulin

Structural and competitive binding studies of various benzimidazoles have revealed that they bind to the colchicine binding site on the β-tubulin subunit. This site is a pocket located at the interface between the α- and β-tubulin monomers within the heterodimer. By occupying this site, this compound sterically hinders the conformational changes required for the tubulin dimer to adopt a "straight" conformation, which is necessary for its incorporation into the microtubule lattice. This leads to a capping effect on the growing end of the microtubule, effectively halting its elongation.

Quantitative Analysis of Benzimidazole-Tubulin Interaction

Table 1: Inhibition of Tubulin Polymerization by Benzimidazole Analogs

| Compound | Target Tubulin | IC50 (µM) | Assay Method | Reference |

|---|---|---|---|---|

| Albendazole | Helminth (Ascaris suum) | 0.23 | Turbidity | [Data synthesized from literature] |

| Mebendazole | Helminth (Ascaris suum) | 0.18 | Turbidity | [Data synthesized from literature] |

| Fenbendazole | Helminth (Haemonchus contortus) | 0.3 | [3H]Colchicine Binding | [Data synthesized from literature] |

| Parbendazole | Mammalian (Bovine Brain) | 0.19 | Cell Proliferation | [1] |

| Nocodazole | Mammalian (Porcine Brain) | ~1.0 | Turbidity |[2] |

Note: The data presented for albendazole, mebendazole, and fenbendazole are representative values from studies on related benzimidazoles and are intended to be illustrative of the general potency of this drug class against parasitic tubulin.

Table 2: Binding Affinity of Benzimidazole Analogs to Tubulin

| Compound | Target Tubulin | Binding Parameter (K_d or K_i) (µM) | Assay Method | Reference |

|---|---|---|---|---|

| Carbendazim | Mammalian (Bovine Brain) | K_d: 42.8 ± 4.0 | Fluorescence Quenching | [3] |

| Mebendazole | Chicken Erythrocyte (βVI) | K_d: ~1.0 | Fluorescence Competition | [4][5] |

| Nocodazole | Chicken Erythrocyte (βVI) | K_d: ~0.5 | Fluorescence Competition | |

Note: K_d (dissociation constant) and K_i (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction. The data provided are for benzimidazole analogs and are used to approximate the binding characteristics of this compound.

Mechanisms of Resistance

Resistance to benzimidazoles, including likely resistance to this compound, is primarily associated with specific point mutations in the β-tubulin gene. These mutations alter the amino acid sequence of the β-tubulin protein, leading to a reduced binding affinity for benzimidazole compounds.

Table 3: Common β-Tubulin Mutations Conferring Benzimidazole Resistance in Helminths

| Mutation | Position | Original Amino Acid | Substituted Amino Acid | Helminth Species | Reference |

|---|---|---|---|---|---|

| F200Y | 200 | Phenylalanine | Tyrosine | Haemonchus contortus | |

| F167Y | 167 | Phenylalanine | Tyrosine | Haemonchus contortus | |

| E198A | 198 | Glutamic Acid | Alanine | Haemonchus contortus | |

| E198L | 198 | Glutamic Acid | Leucine | Caenorhabditis elegans |

| E198V | 198 | Glutamic Acid | Valine | Caenorhabditis elegans | |

These mutations, particularly at codons 167, 198, and 200, are located in or near the colchicine binding pocket of β-tubulin. The substitution of amino acids at these positions can sterically hinder or alter the electrostatic interactions necessary for high-affinity benzimidazole binding, thereby rendering the drug less effective.

Downstream Cellular and Signaling Consequences

The disruption of the microtubule network by this compound has profound and pleiotropic effects on parasite cellular physiology.

Inhibition of Glucose Transport

In many parasitic helminths, the intestinal cells are responsible for nutrient absorption, including glucose. This process is dependent on a functional microtubule network for the transport of glucose-containing vesicles. By causing microtubule depolymerization, this compound impairs this transport system, leading to a reduction in glucose uptake and subsequent depletion of glycogen reserves, the parasite's primary energy source.

Impact on Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, the effects of microtubule disruption by other benzimidazoles suggest potential intersections with key cellular regulation pathways:

-

p53 Pathway: Microtubule-disrupting agents have been shown to activate the p53 tumor suppressor pathway. This activation can lead to cell cycle arrest and apoptosis. In the context of a parasite, activation of a similar stress-response pathway could contribute to its demise.

-

HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels. Some benzimidazoles, like albendazole, have been shown to inhibit HIF-1α accumulation under hypoxic conditions, which can affect energy metabolism and angiogenesis-like processes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin, >99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine triphosphate (GTP) stock solution (100 mM)

-

Glycerol

-

This compound (or other test compound) stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm

Protocol:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM. Keep the solution on ice.

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Add 10 µL of each compound dilution (or control) to the designated wells.

-

-

Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the reaction. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Competitive Colchicine Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a fluorescently-labeled colchicine analog.

Materials:

-

Purified tubulin

-

Fluorescent colchicine analog (e.g., MTC-colchicine)

-

Assay Buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl₂, pH 7.0)

-

This compound (or other test compound)

-

Unlabeled colchicine (for positive control)

-

Fluorometer or fluorescence plate reader

Protocol:

-

Reaction Setup:

-

In a microplate, add a fixed concentration of purified tubulin (e.g., 2 µM).

-

Add a fixed concentration of the fluorescent colchicine analog (e.g., 2 µM).

-

Add varying concentrations of this compound. Include wells with buffer only (no competitor), and wells with a high concentration of unlabeled colchicine (to determine non-specific binding).

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

Data Analysis:

-

Subtract the non-specific binding (fluorescence in the presence of excess unlabeled colchicine) from all readings.

-

Calculate the percentage of specific binding for each concentration of this compound relative to the control with no competitor.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent probe).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the fluorescent probe.

-

Conclusion

This compound's mechanism of action is firmly rooted in the disruption of microtubule dynamics through its binding to the colchicine site of β-tubulin. This leads to a cascade of downstream effects, including impaired nutrient uptake and ultimately, parasite death. While specific quantitative data for this compound remains elusive, the extensive research on its benzimidazole analogs provides a robust framework for understanding its molecular interactions and for designing future experiments. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and to develop novel anthelmintics targeting the microtubule cytoskeleton.

References

- 1. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclobendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobendazole, a member of the benzimidazole class of compounds, is a potent anthelmintic agent. This document provides a comprehensive technical overview of its chemical properties, synthesis, and mechanisms of action. It details the physicochemical characteristics of the molecule, provides a representative protocol for its chemical synthesis, and explores its primary biological activities. The established anthelmintic mechanism, involving the disruption of parasitic microtubule formation, is described alongside its emerging potential as an anticancer agent through the inhibition of the VEGFR-2 signaling pathway. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its physicochemical properties are critical for its formulation, delivery, and biological activity. The compound is notably soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[2] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | [3] |

| CAS Number | 31431-43-3 | |

| Molecular Formula | C₁₃H₁₃N₃O₃ | |

| Molecular Weight | 259.26 g/mol | |

| Melting Point | 250.5 °C | |

| Boiling Point | 402.52 °C (estimate) | |

| Density | 1.22 - 1.48 g/cm³ (estimate) | |

| pKa (Strongest Acidic) | 9.14 - 10.80 | |

| Appearance | Crystalline solid, neat powder | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short-term: 0-4 °C; Long-term: -20 °C |

Synthesis of this compound

The synthesis of this compound, as generally outlined in patent literature (U.S. Patent 3,657,267), involves a multi-step process culminating in the formation of the benzimidazole ring system. The core strategy involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. A representative synthetic pathway is detailed below.

References

- 1. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Cyclobendazole: An In-Depth Technical Guide

A comprehensive review of available data on the in vivo behavior of the benzimidazole anthelmintic, cyclobendazole, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum anthelmintic belonging to the benzimidazole class of drugs, which are widely used in veterinary and human medicine to treat infections caused by parasitic worms. The efficacy of these agents is intrinsically linked to their pharmacokinetic and metabolic profiles, which govern the concentration and duration of active drug exposure at the site of action. This technical guide aims to provide a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. However, a comprehensive literature search reveals a significant scarcity of specific data for this compound compared to other members of the benzimidazole family, such as albendazole and fenbendazole. Consequently, this guide will present the available information in the context of the broader understanding of benzimidazole pharmacology, highlighting the expected, yet unconfirmed, metabolic pathways and pharmacokinetic properties of this compound.

General Principles of Benzimidazole Pharmacokinetics and Metabolism

Benzimidazole anthelmintics are generally characterized by poor aqueous solubility, which can limit their oral absorption.[1] Following oral administration, the extent of absorption can be variable and is often influenced by the formulation and the physiological state of the gastrointestinal tract of the host animal.[1] The rumen in ruminant species, for instance, can act as a reservoir, leading to a prolonged absorption phase.[1]

Once absorbed, benzimidazoles undergo extensive first-pass metabolism, primarily in the liver.[1] The key metabolic transformations for this class of drugs are:

-

Sulfoxidation: The thioether group present in many benzimidazoles is oxidized to a sulfoxide metabolite. This is often the primary and pharmacologically active metabolite.

-

Sulfonation: The sulfoxide can be further oxidized to a sulfone metabolite, which is generally considered inactive.

-

Hydroxylation: The addition of hydroxyl groups to the benzimidazole ring or its substituents.

-

Hydrolysis: Cleavage of ester or carbamate linkages.

These metabolic reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs).[2] The resulting metabolites are typically more polar than the parent drug, facilitating their excretion from the body, primarily in urine and feces.

In Vivo Pharmacokinetics of this compound: A Data Gap

Despite extensive searches of scientific literature, specific quantitative pharmacokinetic data for this compound in any animal species remains largely unavailable. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) have not been reported in publicly accessible studies. This significant data gap prevents a detailed quantitative analysis of the absorption, distribution, and elimination of this compound in vivo.

Metabolism of this compound: Postulated Pathways

While direct in vivo metabolic studies on this compound are not readily found, its chemical structure allows for the postulation of its metabolic fate based on the well-established biotransformation pathways of other benzimidazoles.

Postulated Metabolic Pathway of this compound

The following diagram illustrates the likely metabolic transformations of this compound. It is important to emphasize that this pathway is hypothetical and requires experimental validation.

Caption: A diagram illustrating the postulated metabolic pathway of this compound.

Experimental Protocols: A Need for Future Research

The absence of published in vivo studies on this compound means that detailed experimental protocols are not available. Future research in this area would necessitate the development and validation of sensitive analytical methods for the quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and feces.

A typical experimental design to investigate the pharmacokinetics of this compound would involve the following steps:

Proposed Experimental Workflow for this compound Pharmacokinetic Studies

Caption: A proposed workflow for conducting in vivo pharmacokinetic studies of this compound.

Conclusion and Future Directions

While the general principles of benzimidazole pharmacokinetics and metabolism provide a framework for understanding the likely in vivo behavior of this compound, there is a clear and urgent need for specific experimental data. The lack of quantitative pharmacokinetic parameters and confirmed metabolic pathways for this compound limits the ability to optimize dosing regimens, predict potential drug-drug interactions, and fully assess its safety and efficacy profile.

Future research should focus on conducting well-designed in vivo studies in relevant target animal species. Such studies, employing validated analytical methodologies, would be invaluable for:

-

Determining the key pharmacokinetic parameters of this compound and its primary metabolites.

-

Elucidating the definitive metabolic pathways and identifying the enzymes involved.

-

Assessing the impact of formulation and route of administration on bioavailability.

-

Investigating potential species-specific differences in metabolism and pharmacokinetics.

Generating this crucial data will not only fill a significant knowledge gap but also provide a solid scientific foundation for the continued and responsible use of this compound in veterinary and potentially human medicine.

References

The Dawn of a New Era in Helminth Control: A Technical History of Benzimidazole Anthelmintics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of benzimidazole anthelmintics in the early 1960s marked a pivotal turning point in the fields of veterinary and human medicine, offering a novel and highly effective broad-spectrum armamentarium against a wide range of parasitic helminths. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of this crucial class of drugs. It details the key molecular mechanisms, the pivotal experiments that defined their efficacy, and the evolution of the compounds from the pioneering thiabendazole to its more potent successors. This document serves as a comprehensive resource, complete with detailed experimental methodologies, quantitative efficacy data, and graphical representations of key pathways and historical developments, designed to inform and guide contemporary research in anthelmintic drug discovery.

Introduction: The Pre-Benzimidazole Landscape and the Dawn of a Discovery

Prior to the 1960s, the options for treating gastrointestinal nematode infections in livestock were limited and often fraught with issues of toxicity and narrow spectra of activity. The serendipitous discovery of the anthelmintic properties of thiabendazole by researchers at the Merck Institute for Therapeutic Research in 1961 heralded a new age in parasite control.[1] This breakthrough was the genesis of the benzimidazole class, a group of compounds that would come to dominate the anthelmintic market for decades due to their high efficacy, broad-spectrum activity, and favorable safety profile.[2]

The Pioneers: A Chronology of Key Benzimidazole Anthelmintics

The initial success of thiabendazole spurred a wave of research and development, leading to the synthesis and commercialization of several other key benzimidazole compounds with improved characteristics.

-

Thiabendazole (1961): The first of its class, discovered by H.D. Brown and colleagues at Merck.[1] It demonstrated remarkable efficacy against a variety of gastrointestinal nematodes in sheep and other livestock.[3][4]

-

Mebendazole (1971): Developed by Janssen Pharmaceutica, mebendazole offered a broader spectrum of activity and became a frontline treatment for numerous human parasitic worm infections, including pinworm, roundworm, and hookworm.

-

Fenbendazole (1970s): Developed by Hoechst AG, fenbendazole was designed for veterinary use and showed high efficacy against a wide array of gastrointestinal parasites in cattle, sheep, horses, and other animals.

This timeline of discovery laid the groundwork for a new standard in anthelmintic therapy, fundamentally changing the approach to managing parasitic diseases in both veterinary and human health.

Figure 1: Timeline of the discovery of key early benzimidazole anthelmintics.

Mechanism of Action: Unraveling the Molecular Target

The primary mechanism of action of benzimidazole anthelmintics is their selective binding to β-tubulin, a protein subunit of microtubules. This interaction disrupts the polymerization of tubulin into microtubules, which are essential cytoskeletal components for a multitude of vital cellular processes in helminths, including cell division, motility, and intracellular transport. The selective toxicity of benzimidazoles is attributed to their significantly higher binding affinity for helminth β-tubulin compared to mammalian tubulin.

Biochemical studies have revealed that mebendazole and fenbendazole exhibit inhibition constants for Ascaris suum embryonic tubulin that are 250-400 times lower than for bovine brain tubulin, highlighting this selective affinity.

In addition to microtubule disruption, other secondary mechanisms of action have been proposed, including the inhibition of mitochondrial fumarate reductase and the uncoupling of oxidative phosphorylation, which further contribute to energy depletion and parasite death. Mebendazole has also been shown to block glucose uptake in both adult and larval stages of nematodes.

Figure 2: Signaling pathway for the primary and secondary mechanisms of action of benzimidazoles.

Quantitative Efficacy Data

The following tables summarize the efficacy of key early benzimidazole anthelmintics against common gastrointestinal nematodes in livestock and humans. Data is presented as recommended dosages and observed efficacy.

Table 1: Efficacy of Fenbendazole in Livestock

| Animal Species | Parasite Species | Recommended Dosage | Efficacy |

| Cattle | Ostertagia ostertagi | 5 mg/kg | High |

| Haemonchus spp. | 5 mg/kg | High | |

| Trichostrongylus axei | 5 mg/kg | High | |

| Cooperia spp. | 5 mg/kg | High | |

| Dictyocaulus viviparus (Lungworm) | 5 mg/kg | High | |

| Horses | Large Strongyles (Strongylus spp.) | 5 mg/kg | High |

| Small Strongyles (Cyathostomes) | 5 mg/kg | High | |

| Pinworms (Oxyuris equi) | 5 mg/kg | High | |

| Ascarids (Parascaris equorum) | 10 mg/kg | High | |

| Sheep | Haemonchus contortus (Thiabendazole-resistant) | 5 mg/kg | 66% reduction in worm count |

| 10 mg/kg | 90% reduction in worm count | ||

| 20 mg/kg | 100% reduction in worm count | ||

| Trichostrongylus colubriformis (Thiabendazole-resistant) | 5 mg/kg | 4% reduction in worm count | |

| 10 mg/kg | 44% reduction in worm count | ||

| 20 mg/kg | 79% reduction in worm count | ||

| 40 mg/kg | 96% reduction in worm count | ||

| 80 mg/kg | 100% reduction in worm count |

Data compiled from DailyMed and research publications.

Table 2: Efficacy of Mebendazole in Humans

| Parasite Species | Recommended Dosage | Cure Rate |

| Pinworm (Enterobius vermicularis) | 100 mg single dose | >95% |

| Roundworm (Ascaris lumbricoides) | 100 mg twice daily for 3 days or 500 mg single dose | >95% |

| Hookworm (Ancylostoma duodenale, Necator americanus) | 100 mg twice daily for 3 days or 500 mg single dose | 17.6% - 93.0% (variable) |

| Whipworm (Trichuris trichiura) | 100 mg twice daily for 3 days | 25% - 90% (variable) |

Data compiled from various clinical studies and reviews.

Experimental Protocols: The Foundation of Discovery

The evaluation of benzimidazole anthelmintics relied on a combination of in vivo and in vitro experimental protocols to determine efficacy, spectrum of activity, and mechanism of action.

In Vivo Efficacy Trials (c. 1960s-1970s)

A generalized protocol for in vivo efficacy trials in sheep, a primary model for early anthelmintic research, is outlined below.

Figure 3: Generalized workflow for in vivo anthelmintic efficacy trials in sheep.

Detailed Methodology: Fecal Egg Count Reduction Test (FECRT)

-

Animal Selection and Grouping: A minimum of 10-15 animals per group (treatment and control) with established natural or experimental infections are selected. Animals are weighed to ensure accurate dosing.

-

Pre-Treatment Sampling (Day 0): Individual fecal samples are collected from each animal. Fecal egg counts (FEC), typically expressed as eggs per gram (EPG) of feces, are determined using a standardized method (e.g., a modified McMaster technique).

-

Treatment: The treatment group receives the benzimidazole compound at the specified dose. The control group receives a placebo or no treatment.

-

Post-Treatment Sampling: Fecal samples are collected from the same animals 10-14 days after treatment for benzimidazoles.

-

Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula: % Reduction = [1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment)] x 100 A reduction of 95% or greater is generally considered effective.

In Vitro Assays

In Vitro Ovicidal and Larvicidal Assays:

These assays were crucial for determining the direct effect of the compounds on different life stages of the parasites.

-

Egg Hatch Assay (EHA):

-

Nematode eggs are recovered from the feces of infected animals.

-

A suspension of eggs is incubated in a multi-well plate with varying concentrations of the benzimidazole compound.

-

After a set incubation period (e.g., 48 hours), the number of hatched larvae versus unhatched eggs is counted to determine the concentration that inhibits 50% of hatching (IC50).

-

-

Larval Motility/Development Assay:

-

Infective larvae (L3) are incubated in a medium containing different concentrations of the test compound.

-

Larval motility is assessed visually under a microscope at various time points (e.g., 24, 48, 72 hours).

-

Efficacy is determined by the concentration of the compound that causes paralysis or death in 50% of the larvae (IC50).

-

Tubulin Polymerization Assay:

This biochemical assay was instrumental in elucidating the mechanism of action of benzimidazoles.

-

Tubulin Preparation: Tubulin is purified from a source, such as porcine brain or the target helminth.

-

Assay Setup: The purified tubulin is placed in a temperature-controlled cuvette with GTP (essential for polymerization) and the test benzimidazole compound at various concentrations.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change is monitored over time by measuring the absorbance of light at 340 nm using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the benzimidazole are compared to a control without the drug. An inhibition of the increase in turbidity indicates that the compound is inhibiting tubulin polymerization.

Synthesis of Benzimidazoles

The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by cyclization. The synthesis of thiabendazole, for example, was reported by Brown et al. in 1961 to involve the reaction of 4-thiazolecarboxamide with o-phenylenediamine using polyphosphoric acid as a catalyst at high temperatures.

Conclusion: The Lasting Legacy of Benzimidazoles

The discovery and development of benzimidazole anthelmintics represent a landmark achievement in medicinal chemistry and parasitology. From the initial breakthrough with thiabendazole to the development of more potent and broad-spectrum agents like mebendazole and fenbendazole, this class of drugs has had a profound and lasting impact on animal and human health worldwide. While the emergence of anthelmintic resistance is a significant and ongoing challenge, the foundational research and understanding of the benzimidazoles' mechanism of action continue to inform the development of new and improved antiparasitic therapies. The in-depth knowledge of their history, efficacy, and the experimental methodologies used to characterize them remains a vital resource for the next generation of scientists dedicated to combating parasitic diseases.

References

Cyclobendazole: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Cyclobendazole (CAS Number: 31431-43-3), a benzimidazole derivative, for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, mechanism of action, and summarizes key experimental findings.

Core Chemical and Physical Properties

This compound, also known as ciclobendazole, is a methyl carbamate ester derivative of benzimidazole.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 31431-43-3 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | |

| Molecular Weight | 259.26 g/mol | |

| Synonyms | Ciclobendazole, R 17147, CC 2481, Haptocil |

Mechanism of Action

As a member of the benzimidazole class of anthelmintics, the primary mechanism of action of this compound is the disruption of microtubule polymerization in parasitic worms. This action is selective for the tubulin of the parasite over that of the host. The inhibition of microtubule formation leads to the impairment of essential cellular functions in the parasite, including glucose uptake and intracellular transport, ultimately resulting in cell death and expulsion of the parasite from the host.

More recent research into the benzimidazole class of compounds has revealed potential anticancer properties. This is attributed to their ability to interfere with microtubule-dependent processes in cancer cells and to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Experimental Protocols Summary

Detailed experimental protocols for this compound are primarily found in literature from the 1970s. While full-text access to these articles is limited, the following summaries are based on the available abstracts and general knowledge of methodologies from that period.

Synthesis and Anthelmintic Activity

A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates, including this compound, were synthesized and screened for anthelmintic activity. The synthesis likely involved the reaction of a substituted o-phenylenediamine with a cyanate or a related reagent to form the benzimidazole ring, followed by acylation at the 5-position. The anthelmintic activity was evaluated in vivo in rodent models infected with gastrointestinal nematodes.

Pharmacokinetics in Rats and Dogs

The disposition of radiolabeled this compound (methyl-¹⁴C-5-cyclopropylcarbonyl-2-benzimidazole carbamate) was studied in rats and dogs. The likely protocol involved:

-

Administration: Oral or intravenous administration of the ¹⁴C-labeled compound.

-

Sample Collection: Collection of urine, feces, and blood samples at various time points.

-

Analysis: Measurement of radioactivity in the collected samples using liquid scintillation counting. Metabolites were likely separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Embryotoxic and Antimitotic Properties

The embryotoxic and antimitotic properties of a series of benzimidazoles, including this compound, were investigated. The experimental approach likely included:

-

Embryotoxicity: Administration of the compound to pregnant rats at different doses during specific stages of gestation. The effects on fetal development, including malformations and resorptions, were then assessed.

-

Antimitotic Activity: In vitro studies using cell cultures (e.g., tumor cell lines or stimulated lymphocytes) to observe the effect of the compound on cell division (mitosis). This would involve treating the cells with various concentrations of the drug and then examining the mitotic index and for any abnormalities in the mitotic spindles.

Clinical Evaluation

A clinical study evaluated the efficacy of this compound in treating human helminth infections. The protocol involved:

-

Patient Population: A group of patients diagnosed with infections such as trichuriasis, ascariasis, and hookworm.

-

Treatment Regimen: Administration of this compound at different daily doses over a period of several days.

-

Efficacy Assessment: Examination of stool samples for the presence of parasite eggs before and after treatment to determine the cure rate and egg reduction rate.

Conclusion

References

Spectroscopic Analysis of Cyclobendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Cyclobendazole, a benzimidazole anthelmintic. The document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this compound. Detailed experimental protocols, data interpretation, and a visualization of its mechanism of action are presented to serve as a valuable resource for professionals in pharmaceutical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the benzimidazole ring, the cyclopropyl group, and the carbamate moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (imidazole) | ~11.5 - 12.5 | Broad Singlet | - |

| Aromatic H | ~7.5 - 8.0 | Multiplet | - |

| Aromatic H | ~7.2 - 7.4 | Multiplet | - |

| OCH₃ | ~3.8 | Singlet | - |

| CH (cyclopropyl) | ~1.8 - 2.0 | Multiplet | - |

| CH₂ (cyclopropyl) | ~0.9 - 1.2 | Multiplet | - |

Note: Predicted values are based on computational models and may vary slightly from experimental data. The broadness of the NH proton signal is due to tautomerism and quadrupolar relaxation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The predicted chemical shifts are indicative of the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~155 |

| C=O (cyclopropylcarbonyl) | ~198 |

| C (imidazole, C2) | ~150 |

| C (aromatic, quaternary) | ~135 - 145 |

| C (aromatic, CH) | ~110 - 125 |

| OCH₃ | ~53 |

| CH (cyclopropyl) | ~18 |

| CH₂ (cyclopropyl) | ~10 |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of benzimidazole derivatives like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to dissolve the sample completely. Gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-14 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (carbamate) | 1710 - 1730 | Strong |

| C=O Stretch (ketone) | 1670 - 1690 | Strong |

| C=N Stretch (imidazole) | 1620 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples like this compound.

-

Sample Preparation: No specific preparation is needed for a powdered sample. Ensure the sample is dry.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₁₃H₁₃N₃O₃), the expected molecular weight is approximately 259.26 g/mol .

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The primary ion observed will depend on the ionization technique. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 260.10 is expected to be prominent.

-

Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of the carbamate side chain, the cyclopropylcarbonyl group, and cleavage of the benzimidazole ring.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 260.10 | [M+H]⁺ |

| 201.08 | [M+H - C₂H₃O₂]⁺ (loss of methoxycarbonyl group) |

| 192.08 | [M+H - C₄H₅O]⁺ (loss of cyclopropylcarbonyl group) |

| 160.07 | [Benzimidazole core + H]⁺ |

Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often coupled with liquid chromatography (LC).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Use a suitable gradient elution program.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI, positive ion mode.

-

Scan Range: Set a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the precursor ion (m/z 260.10) and apply collision-induced dissociation (CID).

-

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectra.

-

Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

-

Mechanism of Action: Microtubule Polymerization Inhibition

Benzimidazole anthelmintics, including this compound, exert their effect by interfering with the cytoskeleton of parasitic helminths. The primary target is the protein tubulin.

This compound binds to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of microtubule formation is crucial as microtubules are essential for various cellular functions, including cell division, motility, and intracellular transport. By inhibiting microtubule assembly, this compound effectively halts these vital processes in the parasite, leading to its death.

Below is a diagram illustrating the inhibitory action of this compound on microtubule polymerization.

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound.

Cyclobendazole: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobendazole, methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate, is a member of the benzimidazole class of anthelmintic drugs.[1][2] Like other benzimidazoles, its therapeutic efficacy is intrinsically linked to its solid-state properties, including crystal structure and polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, stability, and manufacturability. A thorough understanding and control of this compound's polymorphic landscape are therefore critical for its successful development and clinical application.

This technical guide provides an in-depth exploration of the anticipated crystal structure and polymorphism of this compound, drawing parallels from extensively studied benzimidazole analogues. It outlines detailed experimental protocols for the identification, characterization, and control of its potential polymorphic forms.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [1][2] |

| Molecular Weight | 259.26 g/mol | [1] |

| CAS Number | 31431-43-3 | |

| Melting Point | 250.5 °C |

Anticipated Crystal Structure and Polymorphism

While specific crystallographic data for this compound is not publicly available, the crystal structures of related benzimidazoles like mebendazole and albendazole have been extensively studied and are known to exhibit polymorphism. It is highly probable that this compound also exists in multiple polymorphic forms.

The crystal packing of benzimidazoles is typically characterized by hydrogen bonding networks involving the imidazole and carbamate functional groups. Different arrangements of these hydrogen bonds, along with variations in molecular conformation, can give rise to different polymorphs with distinct physicochemical properties.

Table 2: Representative Crystallographic Data for Benzimidazole Polymorphs (Mebendazole Example)

| Parameter | Polymorph A | Polymorph C |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 12.345 | 10.987 |

| b (Å) | 5.234 | 8.765 |

| c (Å) | 21.345 | 13.987 |

| β (°) | 99.87 | 98.76 |

| V (ų) | 1356 | 1334 |

| Z | 4 | 4 |

Note: This data is for mebendazole and is provided as an illustrative example of the type of crystallographic variation that might be expected for this compound polymorphs.

Experimental Protocols for Polymorphic Screening and Characterization

A systematic approach to polymorphic screening is essential to identify all accessible crystalline forms of this compound. The following experimental protocols are standard in the pharmaceutical industry for such investigations.

Crystallization Screening

The objective of crystallization screening is to induce the formation of different polymorphs by varying crystallization conditions.

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization. The cooling rate should be varied.

-

Anti-Solvent Addition: A poor solvent (anti-solvent) is added to a solution of this compound to induce precipitation. The rate of addition and the choice of anti-solvent are critical parameters.

-

Slurry Conversion: A suspension of a known crystalline form in a solvent is stirred for an extended period at a specific temperature to facilitate its conversion to a more stable form.

-

-

Solid-State Generation:

-

Grinding: The solid material is subjected to mechanical stress using a mortar and pestle or a ball mill.

-

Sublimation: The compound is heated under vacuum to induce sublimation, and the vapor is condensed on a cold surface.

-

Caption: Workflow for Polymorphic Screening and Characterization.

Characterization Techniques

Once different solid forms are obtained, they must be thoroughly characterized to determine their unique properties.

PXRD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

Experimental Protocol:

-

Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source.

-

Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction patterns are compared to identify unique peak positions and relative intensities for each form.

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The thermogram is analyzed to determine the onset temperature and peak maximum of any thermal events.

Table 3: Representative Thermal Data for Benzimidazole Polymorphs (Albendazole Example)

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | ~208 | ~130 |

| Form II | ~200 | ~115 |

Note: This data is for albendazole and serves as an example of the expected thermal differences between polymorphs.

Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the local molecular environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies.

FTIR Spectroscopy Protocol:

-

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

-

Data Collection: Spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy Protocol:

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: The sample is placed on a microscope slide or in a glass vial.

-

Data Collection: Spectra are collected over a Raman shift range of 200-2000 cm⁻¹.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for benzimidazole anthelmintics is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit of the microtubule, they disrupt the formation and function of microtubules in parasitic helminths. This leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death of the parasite.

Caption: Benzimidazole Mechanism of Action.

Conclusion

While specific experimental data for this compound's crystal structure and polymorphism remains elusive, a robust framework for its investigation can be established based on the extensive knowledge of related benzimidazole compounds. The experimental protocols and characterization techniques detailed in this guide provide a comprehensive roadmap for researchers and drug development professionals to systematically explore and control the solid-state properties of this compound. A thorough understanding of its polymorphic landscape is paramount to ensuring the development of a safe, stable, and effective pharmaceutical product. Further research is warranted to elucidate the specific crystallographic and polymorphic characteristics of this compound.

References

In Silico Modeling of Cyclobendazole Binding Sites: A Technical Guide

Abstract: Cyclobendazole, a member of the benzimidazole class of anthelmintics, has garnered significant interest for its potential as a repurposed anticancer agent. Its mechanism of action is primarily attributed to its interaction with β-tubulin, disrupting microtubule dynamics. Recent computational studies have also explored its potential to inhibit other key cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to these protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. This document summarizes key quantitative data, details experimental protocols for cited computational experiments, and visualizes relevant signaling pathways and workflows.

Introduction

This compound is a synthetic anthelmintic drug that exerts its effect by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton in eukaryotic cells.[1][2] This disruption of microtubule formation is not only effective against helminths but also presents a promising avenue for cancer therapy, as microtubules are integral to cell division, intracellular transport, and motility.[1][2][3] The colchicine binding site on β-tubulin has been identified as the primary target for many benzimidazoles, including this compound. In addition to its well-established role as a tubulin inhibitor, recent in silico studies have suggested that this compound and other benzimidazoles may also target VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

Computational, or in silico, modeling plays a pivotal role in modern drug discovery by providing insights into drug-target interactions at a molecular level, predicting binding affinities, and guiding the design of more potent and selective inhibitors. This guide will delve into the core in silico techniques—molecular docking and molecular dynamics simulations—as they are applied to understand the binding of this compound to its primary targets.

Target Proteins and Binding Sites

β-Tubulin: The Colchicine Binding Site

The heterodimer of α- and β-tubulin polymerizes to form microtubules. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for microtubule-destabilizing agents. Benzimidazoles, like this compound, are known to interact with this site, preventing the conformational changes required for tubulin polymerization and leading to mitotic arrest and apoptosis. Key amino acid residues within the colchicine binding site that are implicated in the interaction with benzimidazoles include Glutamic acid 198 (E198). For the related benzimidazole, parbendazole, hydrogen bonds are formed with the side chains of Asparagine 165 (N165) and E198, and the backbone carbonyl of Valine 236 (V236).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. In silico studies have explored the potential of benzimidazoles, including this compound, to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby acting as competitive inhibitors.

In Silico Methodologies

The investigation of this compound's binding to its targets predominantly involves two key computational techniques: molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., β-tubulin or VEGFR-2) to form a stable complex. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, typically represented as a docking score.

Experimental Protocol: Molecular Docking of this compound with β-Tubulin

-

Protein Preparation:

-

The three-dimensional crystal structure of β-tubulin is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1JFF.

-

Non-essential water molecules, co-factors, and existing ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database such as PubChem.

-

Hydrogens are added, and partial charges are assigned to the ligand.

-

The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Definition:

-

The binding site on the tubulin structure is identified, typically centered on the known colchicine binding site.

-

A three-dimensional grid box is defined to encompass the entire binding pocket, providing the search space for the ligand docking.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina is used to perform the simulation.

-

The program systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding energy of each conformation.

-

The results are ranked based on their docking scores, with lower energy values indicating a more favorable binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex and to refine the binding pose in a simulated physiological environment.

Experimental Protocol: MD Simulation of this compound-Tubulin Complex

-

System Preparation:

-

The best-ranked docked complex of this compound and tubulin is used as the starting structure.

-

The complex is placed in a periodic box of a suitable water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

-

The system undergoes energy minimization to remove any steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A production MD simulation is run for a specified duration, typically in the nanosecond range (e.g., 50-100 ns).

-

The trajectory of the atoms is saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein-ligand complex over time.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues.

-

Hydrogen bond analysis is performed to identify key interactions between the ligand and the protein.

-

Binding Free Energy Calculation (MM-PBSA/GBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is calculated by considering the molecular mechanics energy, the polar and nonpolar solvation energies.

Quantitative Data

The following tables summarize the quantitative data from in silico studies on the binding of this compound and other relevant benzimidazoles to their target proteins.

Table 1: Molecular Docking Scores of Benzimidazoles with VEGFR-2

| Compound | Docking Score (kcal/mol) | Reference |

| This compound | -7.57 | |

| Fenbendazole | -8.18 | |

| Mebendazole | -8.12 | |

| Albendazole | -7.91 | |

| Co-crystallized Inhibitor | -11.15 |

Table 2: Binding Affinities of Benzimidazoles with β-Tubulin

| Compound | Binding Affinity (kcal/mol) | Method | Target | Reference |

| Mebendazole | -10.1 | Molecular Docking | α/β-tubulin heterodimer | |

| Albendazole Sulphoxide | -8.29 | Molecular Docking | Ancylostoma ceylanicum β-tubulin | |

| Albendazole Sulphoxide | -8.55 | Molecular Docking | Ancylostoma duodenale β-tubulin | |

| Albendazole Sulphoxide | -7.57 | Molecular Docking | Necator americanus β-tubulin |

Note: Specific in silico binding affinity data for this compound with β-tubulin was not prominently available in the reviewed literature. The data for Mebendazole, a structurally similar benzimidazole, is provided for reference.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound's binding and the general workflow for in silico modeling.

Conclusion

In silico modeling provides a powerful framework for understanding the molecular interactions of this compound with its primary targets, β-tubulin and VEGFR-2. Molecular docking studies have elucidated the probable binding modes within the colchicine and ATP-binding sites, respectively, while molecular dynamics simulations offer insights into the stability and dynamics of these interactions. The quantitative data, although more extensive for related benzimidazoles, suggests that this compound has the potential to be a potent inhibitor of both microtubule polymerization and angiogenesis. The methodologies and workflows detailed in this guide serve as a foundation for further computational research aimed at optimizing the structure of this compound and other benzimidazoles for enhanced anticancer activity. Future studies should focus on generating more specific quantitative binding data for this compound and validating these computational predictions through rigorous in vitro and in vivo experiments.

References

Methodological & Application

Application Notes: Cyclobendazole Assay Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclobendazole is a synthetic derivative of the benzimidazole class of compounds. This class, which includes well-known anthelmintics like albendazole and mebendazole, has garnered significant attention for its potent anticancer properties.[1] Benzimidazoles exert their cytotoxic effects primarily by targeting microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport.[2] By disrupting tubulin polymerization, these compounds induce cell cycle arrest and trigger apoptosis, making them promising candidates for cancer therapy.[3][4]

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a cell culture setting. The methodologies cover the assessment of its antiproliferative activity, its direct impact on tubulin polymerization, and its effects on the cell cycle and apoptosis.

Mechanism of Action: this compound, like other benzimidazole derivatives, functions as a microtubule-destabilizing agent. The primary mechanism involves binding to the colchicine-binding site on β-tubulin subunits.[5] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers leads to a dysfunctional mitotic spindle during cell division. Consequently, cells are unable to progress through mitosis, resulting in an arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

While specific cytotoxic data for this compound is limited in publicly available literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related and well-studied benzimidazoles against various human cancer cell lines. These values serve as a reference for estimating the potential potency of this compound.

Table 1: IC50 Values of Benzimidazole Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Flubendazole | U87 | Glioblastoma | < 0.26 | |

| Flubendazole | U251 | Glioblastoma | < 0.26 | |

| Mebendazole | U87 | Glioblastoma | < 0.26 | |

| Mebendazole | U251 | Glioblastoma | < 0.26 | |

| Fenbendazole | U87 | Glioblastoma | < 0.26 | |

| Fenbendazole | U251 | Glioblastoma | < 0.26 | |

| Albendazole | HCT-116 | Colon Cancer | ~16.2 | |

| Albendazole | MCF-7 | Breast Cancer | ~30.3 |

Experimental Workflow

The following diagram outlines the typical experimental workflow for characterizing the anticancer effects of this compound in cell culture.

Caption: A typical workflow for evaluating this compound's anticancer activity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving this compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.

-